Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride

Description

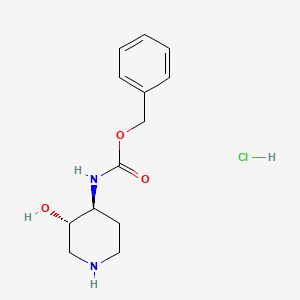

Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride (CAS 1951441-55-6) is a piperidine-based carbamate derivative with a hydroxyl group at the trans-3-position of the piperidine ring. Its molecular formula is C₁₃H₁₉ClN₂O₃, and it has a molar mass of 286.76 g/mol . The compound is structurally characterized by:

- A six-membered piperidine ring.

- A trans-configuration hydroxyl group at position 2.

- A benzyl carbamate group at position 3.

- A hydrochloride salt form for enhanced solubility.

Properties

Molecular Formula |

C13H19ClN2O3 |

|---|---|

Molecular Weight |

286.75 g/mol |

IUPAC Name |

benzyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m0./s1 |

InChI Key |

LZHFWXLMHRUWFW-FXMYHANSSA-N |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)O.Cl |

Canonical SMILES |

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride involves several steps. One common synthetic route includes the reaction of benzyl chloroformate with trans-3-hydroxypiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbamate group undergoes nucleophilic substitution, particularly under alkaline conditions. For example:

-

Reaction with alkyl halides (e.g., benzyl bromide) in the presence of a base like K₂CO₃ forms N-alkylated derivatives .

-

Hydrolysis with NaOH or HCl cleaves the carbamate bond, yielding trans-3-hydroxypiperidin-4-amine.

Table 1: Substitution Reactions

| Reagent/Conditions | Product | Application |

|---|---|---|

| Benzyl bromide, K₂CO₃, MeCN | N-Benzylated derivative | Intermediate for drug candidates |

| 6M HCl, reflux | trans-3-Hydroxypiperidin-4-amine | Amine precursor |

Oxidation and Reduction

The hydroxyl group on the piperidine ring participates in redox reactions:

-

Oxidation : Using pyridinium chlorochromate (PCC) converts the hydroxyl group to a ketone, forming 3-oxopiperidin-4-ylcarbamate.

-

Reduction : Treatment with NaBH₄ reduces the carbamate’s carbonyl group to a methylene group, producing benzyl (trans-3-hydroxypiperidin-4-yl)methylamine.

Table 2: Redox Reactions

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation | PCC, CH₂Cl₂ | 3-Oxopiperidin-4-ylcarbamate | 75–85% |

| Reduction | NaBH₄, MeOH | trans-3-Hydroxypiperidin-4-ylmethylamine | 60–70% |

Cyclization and Ring-Opening

The compound participates in intramolecular cyclization under specific conditions:

-

Base-mediated cyclization : Using LHMDS in THF at −78°C forms five-membered cyclic hydroxamic acids .

-

Acid-catalyzed ring-opening : Concentrated HBr/AcOH cleaves the benzyl group, generating free hydroxamic acids .

Example Cyclization Pathway

-

2a (N-benzyloxy carbamate) → 3a (cyclic hydroxamic acid) using LHMDS .

-

Subsequent deprotection yields bioactive ligands for metal coordination .

Esterification and Acylation

The hydroxyl group reacts with acylating agents:

-

Acetylation : Treatment with acetyl chloride in pyridine produces the acetylated derivative.

-

Benzoylation : Reaction with benzoyl chloride forms a stable ester, enhancing lipophilicity.

Table 3: Acylation Reactions

| Acylating Agent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, 0°C | trans-3-Acetoxypiperidin-4-ylcarbamate |

| Benzoyl chloride | DCM, DMAP | trans-3-Benzoyloxypiperidin-4-ylcarbamate |

Stereochemical Influence on Reactivity

The trans configuration of the hydroxyl and carbamate groups significantly impacts reaction outcomes:

Scientific Research Applications

Organic Synthesis

Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals due to its ability to participate in further chemical reactions, leading to the formation of more complex molecules. The synthesis typically involves the reaction of benzyl chloroformate with trans-3-hydroxypiperidine in the presence of a base such as triethylamine, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can interact with specific enzymes by binding to their active sites, thereby inhibiting their catalytic activity. This property makes it a candidate for developing therapeutic agents aimed at diseases where enzyme modulation is beneficial.

For instance, research into its interaction with metallo-beta-lactamases highlights its potential role in combating antibiotic resistance by enhancing the efficacy of beta-lactam antibiotics when used in combination therapies .

Receptor Binding Studies

This compound also exhibits binding affinity to various receptors, which is crucial for understanding its pharmacodynamics. These interactions can modulate cellular signaling pathways, making it relevant for drug development targeting neurological disorders and other conditions .

Therapeutic Applications

The therapeutic applications of this compound are being explored in various contexts:

- Antimicrobial Activity : Research indicates that derivatives of carbamate compounds can exhibit antimicrobial properties, suggesting potential applications in treating infections caused by resistant bacteria .

- Neurological Disorders : Given its ability to interact with neurotransmitter receptors, there is potential for exploring its use in treating conditions like Alzheimer's disease through acetylcholinesterase inhibition mechanisms .

Case Studies

Several studies have documented the efficacy and potential applications of this compound:

- Enzyme Inhibition : A study demonstrated that this compound effectively inhibits specific enzymes involved in bacterial resistance mechanisms, showing promise as a co-treatment agent alongside traditional antibiotics .

- Antitubercular Activity : Research identified related carbamate compounds that exhibited significant antitubercular activity both in vitro and in vivo, indicating that this compound could be part of a new class of antitubercular agents .

Mechanism of Action

The mechanism of action of Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Benzyl N-(Piperidin-4-yl)carbamate Hydrochloride (CAS 207296-89-7)

- Formula : C₁₃H₁₉ClN₂O₂

- Molar Mass : 270.76 g/mol .

- Key Difference : Lacks the hydroxyl group at position 3.

Benzyl Methyl(piperidin-4-yl)carbamate Hydrochloride (CAS 139062-98-9)

- Formula : C₁₄H₂₁ClN₂O₂

- Molar Mass : 284.78 g/mol .

- Key Difference : A methyl group replaces the hydroxyl at position 3.

- Impact : Increased steric bulk and lipophilicity, which may enhance metabolic stability but reduce solubility.

Benzyl-(4-methylpiperidin-4-yl)carbamate Hydrochloride (CAS 676559-74-3)

Halogen-Substituted Analogs

trans-Benzyl 4-Amino-3-fluoropiperidine-1-carboxylate Hydrochloride

- Formula: Not explicitly provided (see ).

- Key Difference : Fluorine atom at position 3 instead of hydroxyl.

- Impact : Fluorine’s electronegativity may enhance metabolic stability and bioavailability but reduce hydrogen-bonding capacity .

cis-Benzyl 3-Fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

Ring-System Modifications

trans-Benzyl (4-Methylpyrrolidin-3-yl)carbamate Hydrochloride (CAS 1951441-29-4)

Molecular Weight and Solubility

| Compound | Molecular Weight (g/mol) | Key Substituent | Solubility Implications |

|---|---|---|---|

| Target Compound (CAS 1951441-55-6) | 286.76 | trans-3-OH | High polarity, moderate solubility |

| Benzyl N-(Piperidin-4-yl)carbamate HCl | 270.76 | None | Higher lipophilicity |

| Benzyl Methyl(piperidin-4-yl)carbamate HCl | 284.78 | 3-CH₃ | Lower solubility, higher stability |

Biological Activity

Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a benzyl group, a hydroxypiperidine moiety, and a carbamate functional group, contributing to its pharmacological properties. Its molecular formula is CHClNO, and it has a molecular weight of approximately 286.75 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. These interactions can lead to the inhibition or modulation of their activities, making it a candidate for therapeutic applications. The compound's mechanism of action involves binding to specific molecular targets, which influences biochemical pathways crucial for cellular function.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits significant affinity for several neurotransmitter transporters, including the dopamine transporter (DAT) and norepinephrine transporter (NET). Such interactions suggest potential applications in treating neuropsychiatric disorders by modulating neurotransmitter levels in the brain .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate | Hydroxyl group position differs | Different pharmacological profile |

| Benzyl (cis-3-hydroxypiperidin-4-yl)carbamate | Stereochemistry of the hydroxyl group varies | Altered binding characteristics |

| Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate | Different ring structure | Varying biological activity |

The differences in structural features significantly influence their pharmacological profiles and biological activities.

Pharmacological Evaluations

Several studies have evaluated the pharmacological properties of this compound. For instance, in vitro studies have demonstrated its ability to inhibit specific enzymes involved in neurotransmitter metabolism, suggesting its potential role as a therapeutic agent for conditions like depression and anxiety disorders .

Safety and Toxicology

Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, it also maintains relatively low cytotoxicity levels in cell-based assays. This characteristic enhances its attractiveness for further development as a drug candidate .

Future Directions

Ongoing research aims to further elucidate the mechanisms by which this compound interacts with its targets. Understanding these interactions will be crucial for optimizing its therapeutic potential and minimizing side effects. Future studies may also explore its efficacy in vivo, providing insights into its pharmacokinetics and pharmacodynamics.

Q & A

Q. What are the recommended synthetic protocols for Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride, and how is stereochemical purity ensured?

Methodological Answer: Synthesis typically involves carbamate protection of the piperidine ring, followed by selective hydroxylation and hydrochloride salt formation. Key steps include:

- Protection: Use of benzyloxycarbonyl (Cbz) groups to protect the amine moiety during intermediate synthesis (e.g., via benzyl chloroformate) .

- Stereochemical Control: Trans-configuration is achieved through controlled reaction conditions (e.g., temperature, solvent polarity) and verified via NMR (nuclear Overhauser effect spectroscopy, NOESY) .

- Purification: Column chromatography or recrystallization to isolate the trans-isomer, with purity confirmed by HPLC (≥98%) .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Handling: Use gloves, protective eyewear, and fume hoods to avoid inhalation or skin contact. Avoid exposure to moisture and oxidizing agents .

- Storage: Keep in sealed containers under inert gas (e.g., argon) at 2–8°C. Long-term stability tests suggest degradation <5% over 12 months under these conditions .

- Decomposition Risks: Elevated temperatures (>40°C) or acidic/basic environments may hydrolyze the carbamate group, releasing CO₂ and benzyl alcohol .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental crystallographic data for this compound?

Methodological Answer:

- Computational Modeling: Perform density functional theory (DFT) calculations to predict bond angles and torsion energies. Compare with X-ray crystallography data (e.g., using SHELXL for refinement) .

- Discrepancy Analysis: If computational models deviate from experimental data (e.g., hydroxyl group orientation), re-evaluate hydrogen bonding networks via Hirshfeld surface analysis .

- Case Study: A 2024 study resolved a 0.2 Å discrepancy in piperidine ring puckering by adjusting solvent effects in molecular dynamics simulations .

Q. How can researchers optimize reaction conditions to minimize side products during the synthesis of intermediates related to this compound?

Methodological Answer:

- Side Reactions: Common issues include over-benzylation or epimerization at the piperidine C3/C4 positions.

- Optimization Strategies:

- Temperature Control: Maintain reactions below 0°C during benzylation to suppress epimerization .

- Catalyst Screening: Use palladium-on-carbon (Pd/C) for selective deprotection, reducing undesired byproducts .

- Real-Time Monitoring: Employ in-situ FTIR to track carbamate formation and adjust reagent stoichiometry dynamically .

Q. What analytical strategies are recommended for detecting and quantifying trace impurities in this compound using LC-MS and NMR?

Methodological Answer:

- LC-MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor [M+H]⁺ at m/z 245.1 (exact mass: 244.72). Detect impurities (e.g., deprotected amines) via ion mobility spectrometry .

- NMR: ¹³C DEPT-135 confirms carbamate integrity (C=O at ~155 ppm). Trace benzyl alcohol (δ 7.3 ppm in ¹H NMR) indicates hydrolysis .

- Quantification Limits: LC-MS achieves LOQ of 0.01% for impurities; NMR requires spiking with isotopically labeled internal standards for <1% detection .

Q. In crystallographic refinement using SHELX, what parameters are critical for accurately modeling the trans-3-hydroxypiperidin-4-yl moiety?

Methodological Answer:

- Key SHELX Parameters:

- ISOR: Restrain thermal motion anisotropy for the hydroxyl oxygen (O-H) to prevent overfitting .

- DFIX: Apply distance restraints for C-O (1.43 Å) and N-C (1.47 Å) bonds in the piperidine ring .

- TWIN/BASF: Use twin refinement if crystals show pseudo-merohedral twinning (common in piperidine derivatives) .

- Validation: Check Rint (<5%) and Flack parameter (±0.1) to confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.